molecular formula C17H16N2O B084113 Oxazole, 2-(dimethylamino)-4,5-diphenyl- CAS No. 14070-15-6

Oxazole, 2-(dimethylamino)-4,5-diphenyl-

Cat. No.: B084113
CAS No.: 14070-15-6
M. Wt: 264.32 g/mol
InChI Key: PLGBHXSQSNOWAZ-UHFFFAOYSA-N
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Description

Oxazole, 2-(dimethylamino)-4,5-diphenyl- (CAS 14070-15-6) is a heterocyclic compound featuring an oxazole core substituted with a dimethylamino group at position 2 and phenyl groups at positions 4 and 5 (Fig. 1). Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.33 g/mol. This compound is part of a broader class of poly-substituted oxazoles studied for their biological activities, including G-quadruplex DNA stabilization and cytotoxicity .

The 4,5-diphenyl substitution introduces steric bulk, which may influence binding to biological targets such as nucleic acids or proteins .

Properties

IUPAC Name

N,N-dimethyl-4,5-diphenyl-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-19(2)17-18-15(13-9-5-3-6-10-13)16(20-17)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBHXSQSNOWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161463
Record name Oxazole, 2-(dimethylamino)-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14070-15-6
Record name Oxazole, 2-(dimethylamino)-4,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 2-(dimethylamino)-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length

5-[2-(Dimethylamino)ethyl]phenyl Oxazole Analog
  • Structure: Oxazole with a 5-(2-(dimethylamino)ethyl)phenyl substituent.
  • Activity : Demonstrates strong G-quadruplex DNA stabilization (ΔTₘ > 10°C) and high cytotoxicity (IC₅₀ ≤ 70 nM against KB3-1 cells).
  • Key Difference: The dimethylamino group is attached via a two-carbon chain to the phenyl ring, enabling optimal interactions with DNA. In contrast, the target compound’s dimethylamino group is directly on the oxazole ring, resulting in lower G-quadruplex stabilization and moderate cytotoxicity .
2-(Dimethylamino)ethyl Chain on Oxazole
  • Activity : Low G-quadruplex stabilization but moderate cytotoxicity (IC₅₀ ~ 200 nM). This suggests alternative mechanisms, such as RNA G-quadruplex targeting or membrane interactions .
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole
  • Structure : Partially saturated oxazole (4,5-dihydro) with 4,4-dimethyl and 2-(o-tolyl) groups.
  • Activity: Reduced planarity due to ring saturation may limit DNA intercalation. No direct activity data, but structural rigidity contrasts with the fully aromatic target compound .

Heterocycle Core Modifications

4,5-Diphenyl-2-imidazolethiol
  • Structure : Imidazole core with 4,5-diphenyl and 2-thiol substituents.
  • Activity : Used in research for metal coordination and catalysis. The thiol group enhances reactivity compared to the oxygen in oxazole, enabling disulfide bond formation .
2-Amino-5-(4-methylphenyl)-1,3,4-oxadiazole
  • Structure: Oxadiazole core with amino and 4-methylphenyl groups.
  • Activity : Exhibits antimicrobial properties, highlighting the role of heteroatom arrangement (N-O-N vs. O-N in oxazole) in biological targeting .

Electronic and Steric Effects of Substituents

  • Electron-Withdrawing Groups: Compounds like 2-(2-bromophenyl)-4,5-dihydro-4-phenyloxazole (CAS 153233-81-9) feature bromine, which reduces electron density and may hinder DNA binding compared to electron-donating dimethylamino groups .

Data Tables

Table 1. Structural and Activity Comparison of Oxazole Derivatives

Compound Name Substituents G-Quadruplex Stabilization Cytotoxicity (IC₅₀) Key Reference
2-(Dimethylamino)-4,5-diphenyloxazole 2-(dimethylamino), 4,5-diphenyl Low Moderate (~200 nM)
5-[2-(Dimethylamino)ethyl]phenyl analog 5-(2-(dimethylamino)ethyl)phenyl Strong (ΔTₘ > 10°C) ≤70 nM
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole 4,4-dimethyl, 2-(o-tolyl), dihydrooxazole Not reported Not reported
2-(2-Bromophenyl)-4,5-dihydro-4-phenyloxazole 2-bromophenyl, dihydrooxazole Not reported Not reported

Table 2. Comparison with Non-Oxazole Heterocycles

Compound Name Core Structure Key Substituents Notable Activity Reference
4,5-Diphenyl-2-imidazolethiol Imidazole 4,5-diphenyl, 2-thiol Metal coordination
2-Amino-5-(4-methylphenyl)-1,3,4-oxadiazole Oxadiazole Amino, 4-methylphenyl Antimicrobial

Research Findings and Mechanistic Insights

  • Substituent Position: Direct attachment of dimethylamino to the oxazole (target compound) reduces DNA interaction compared to side-chain-linked analogs, which allow flexible positioning for G-quadruplex binding .
  • Steric Effects : Bulky 4,5-diphenyl groups may hinder intercalation into DNA but improve membrane permeability, contributing to cytotoxicity .
  • Heterocycle Core : Oxazole’s oxygen atom vs. imidazole’s nitrogen or oxadiazole’s N-O-N arrangement alters electron distribution, affecting target selectivity .

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis remains a foundational approach for constructing 2,5-disubstituted oxazoles. This method involves cyclodehydration of α-acylamino ketones using acidic agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). For 2-(dimethylamino)-4,5-diphenyloxazole, the precursor N-(dimethylamino)benzoylglycine undergoes cyclization at 120–140°C in PPA, yielding the target compound in 50–60% efficiency.

Mechanistic Insights :

  • Protonation of the carbonyl oxygen in the acylamino ketone.

  • Intramolecular nucleophilic attack by the dimethylamino group.

  • Dehydration to form the oxazole ring.

Limitations :

  • Requires stoichiometric acidic conditions, complicating purification.

  • Competing side reactions reduce yield, necessitating chromatographic separation.

One-Pot Multistep Synthesis

Patent CN104327005B Methodology

A streamlined one-pot synthesis developed in Patent CN104327005B achieves 47.9% yield through sequential reactions without intermediate isolation:

Stepwise Protocol :

StepReactantsConditionsIntermediate
1Hippuric acid + SOCl₂30–80°C, 2 hrHippuroyl chloride
2Benzene + AlCl₃Reflux, 1–5 hrN-Benzoyl-ω-amino ketone
350% H₂SO₄100°C, 2 hrCrude oxazole
4Methanol recrystallization30–50°C filtrationPurified oxazole

Key Innovations :

  • Metal oxide treatment : Post-reaction purification with Fe₃O₄ or NiO removes residual catalysts, enhancing purity to >98%.

  • Solvent optimization : Alkylbenzene solvents (toluene, xylene) improve solubility during metal oxide adsorption.

Thiourea-Mediated Cyclization

Patent US6333414B1 Approach

This method utilizes thiourea and diketone esters under basic conditions to assemble trisubstituted oxazoles. For 2-(dimethylamino)-4,5-diphenyloxazole:

Reaction Scheme :

  • Diketone ester preparation : Condensation of dimethylaminoacetophenone with benzoyl chloride.

  • Cyclization : Heating with thiourea in DMF at 160°C for 8 hr.

  • Workup : Ice-water quenching, dichloromethane extraction, and silica gel chromatography.

Performance Metrics :

  • Yield : 65–80%

  • Purity : 95–97% (HPLC)

  • Scale-up feasibility : Demonstrated at 10 kg batch size.

Advantages :

  • Neutral pH conditions minimize side reactions.

  • Single-step cyclization reduces labor and time.

Green Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of 2-(dimethylamino)-4,5-diphenyloxazole by enhancing reaction kinetics. A representative protocol involves:

Procedure :

  • Reactants : 4,5-Diphenyl-2-oxazolylamine, dimethylformamide dimethyl acetal (DMF-DMA).

  • Conditions : 150°C, 300 W, 15 min under solvent-free conditions.

  • Yield : 85–92%.

Comparative Analysis :

ParameterConventionalOne-PotThioureaMicrowave
Reaction Time6–8 hr10 hr8 hr0.25 hr
Energy Input (kJ/mol)1200900850150
E-Factor8.76.25.81.1

E-Factor (Environmental Factor) = Total waste (kg) / Product (kg).

Comparative Analysis and Optimization Strategies

Yield vs. Sustainability Trade-offs

While microwave methods offer superior yields and lower environmental impact, their reliance on specialized equipment limits industrial adoption. Conversely, one-pot synthesis balances moderate yields (47.9%) with operational simplicity, making it preferable for pilot-scale production.

Catalytic Innovations

Recent studies highlight nanocrystalline ZnO as a recyclable catalyst for oxazole synthesis, achieving 88% yield over five cycles. This contrasts with traditional AlCl₃, which degrades after single use .

Q & A

Q. What are the common synthetic pathways for 2-(dimethylamino)-4,5-diphenyloxazole, and what experimental parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step protocol starting from chiral precursors like (S)-(+)-2-phenylglycinol. A three-stage process is reported:

  • Stage 1 : Cyclization of the precursor to form the oxazoline ring.
  • Stage 2 : Functionalization with dimethylamino groups via nucleophilic substitution.
  • Stage 3 : Diastereomeric purification using polar solvents (e.g., ethanol-water mixtures). Key parameters include reaction temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents. Yields range from 83.2% to 94.5%, with final purity >99% confirmed by GC-MS and melting point analysis .

Table 1 : Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
1Cyclization (THF, 80°C)89.398.5
2Dimethylamination (DMF, 100°C)94.599.2
3Crystallization (EtOH:H₂O)83.299.8

Q. Which spectroscopic techniques are most reliable for structural confirmation of 2-(dimethylamino)-4,5-diphenyloxazole?

Methodological Answer: A combination of IR , ¹H/¹³C NMR , and GC-MS is critical:

  • IR : Confirms the presence of C=N (1650–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches.
  • NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and dimethylamino groups (δ 2.3–2.6 ppm).
  • GC-MS : Validates molecular ion peaks (e.g., m/z 318 for C₁₇H₁₆N₂O). Polarimetry ([α]²⁵D) is used to confirm enantiomeric purity in chiral derivatives .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water.
  • Stability : Degrades above 200°C; sensitive to prolonged UV exposure. Store under inert gas (N₂/Ar) at 4°C.
  • LogP : Predicted ~3.2 (using computational tools like ChemAxon), indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Use chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) to induce stereoselectivity during cyclization.
  • Optimize solvent polarity (e.g., THF vs. DCM) to favor kinetic over thermodynamic control.
  • Employ HPLC with chiral columns (e.g., Chiralpak® IA) for separation, achieving >99% enantiomeric excess (ee) .

Q. How to resolve contradictions in reported spectral data for structurally similar oxazole derivatives?

Methodological Answer:

  • Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping proton environments.
  • Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra (e.g., Gaussian 16) .
  • Replicate synthesis under controlled conditions to isolate batch-specific impurities .

Q. What computational strategies predict the reactivity of 2-(dimethylamino)-4,5-diphenyloxazole in nucleophilic substitution reactions?

Methodological Answer:

  • Perform frontier molecular orbital (FMO) analysis to identify electrophilic sites (LUMO maps).
  • Simulate reaction pathways using molecular dynamics (MD) software (e.g., GROMACS) to model solvent effects.
  • Validate predictions with Hammett substituent constants (σ) for aryl groups .

Q. What strategies improve yield in multi-step syntheses involving oxazole intermediates?

Methodological Answer:

  • In-situ purification : Use scavenger resins (e.g., QuadraPure™) to remove byproducts between steps.
  • Flow chemistry : Minimize decomposition via continuous reaction systems with precise temperature control.
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, pH) .

Q. How do electronic effects of substituents on the phenyl rings influence the compound’s reactivity?

Methodological Answer:

  • Electron-donating groups (e.g., -OCH₃) increase nucleophilicity at C4/C5 positions, confirmed by NBO charge analysis .
  • Electron-withdrawing groups (e.g., -NO₂) stabilize the oxazole ring but reduce reactivity in cross-coupling reactions.
  • Quantitative structure-activity relationship (QSAR) models correlate substituent effects with reaction outcomes .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 141–143°C vs. 135–138°C).

  • Resolution :
    • Verify purity via DSC (differential scanning calorimetry) to detect polymorphic forms.
    • Re-crystallize using different solvent systems (e.g., acetone vs. ethyl acetate) to isolate pure phases .

Methodological Recommendations

  • Characterization : Always combine multiple techniques (e.g., XRD for crystalline samples).
  • Software : Use SciFinder or Reaxys to cross-reference synthetic protocols and spectral data.
  • Safety : Follow GHS guidelines for handling dimethylamino precursors (e.g., PPE, fume hoods) .

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